

Selectivity profile of AZD3988 against a panel of metabolic enzymes

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Compound of Interest

Compound Name: AZD3988

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An Objective Comparison of the Selectivity Profile of MTHFD2 Inhibitors Against a Panel of Metabolic Enzymes

The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a significant target in cancer therapy due to its overexpression in various tumor types and low to absent expression in healthy adult tissues.[1][2][3] This differential expression presents a therapeutic window for the development of selective inhibitors. This guide provides a comparative overview of the selectivity profile of a potent MTHFD2 inhibitor, DS18561882, against other metabolic enzymes, supported by experimental data.

Introduction to MTHFD2 and its Role in Cancer Metabolism

MTHFD2 is a key enzyme in mitochondrial one-carbon (1C) metabolism, a critical pathway that provides one-carbon units for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[1][4] By catalyzing the NAD⁺-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, MTHFD2 contributes significantly to the metabolic reprogramming that fuels rapid cancer cell proliferation.[3][4] The high expression of MTHFD2 in tumors, which correlates with poor prognosis in several cancers, underscores its importance as a therapeutic target.[2][5] However, the high sequence and structural similarity to its cytosolic isoform MTHFD1 and mitochondrial homolog MTHFD2L presents a challenge in developing highly selective inhibitors.[6][7]

Selectivity Profile of DS18561882

DS18561882 is a potent and orally available MTHFD2 inhibitor with a tricyclic coumarin scaffold.^{[8][9]} Its selectivity has been evaluated against the closely related isoform MTHFD1, demonstrating a significant preference for MTHFD2.

Table 1: Inhibitory Activity of DS18561882 against MTHFD Isoforms

Enzyme	IC50 (μM)	Selectivity (fold) vs. MTHFD2
MTHFD2	0.0063	-
MTHFD1	0.57	>90

Data sourced from MedchemExpress.^[8]

This high degree of selectivity is crucial, as MTHFD1 is expressed in healthy adult tissues, and its inhibition could lead to undesirable side effects.^[6] While comprehensive screening data against a broader panel of metabolic enzymes for DS18561882 is not publicly available, studies on other MTHFD2 inhibitors often include assessments against other enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS), to ensure on-target specificity.^[10] For instance, the MTHFD2 inhibitor TH7299 was shown to be selective over SHMT1/2, TS, and DHFR.^[11]

Comparison with Other MTHFD2 Inhibitors

Several other MTHFD2 inhibitors have been developed, each with varying degrees of potency and selectivity.

- LY345899: A folate analog that inhibits both MTHFD2 and MTHFD1. However, it is more potent against MTHFD1 (IC50 = 96 nM) than MTHFD2 (IC50 = 663 nM).^{[12][13]}
- DS44960156: A precursor to DS18561882, this compound showed greater than 18-fold selectivity for MTHFD2 over MTHFD1.^{[14][15]}

- Xanthine-based allosteric inhibitors: These compounds bind to a site distinct from the substrate-binding site and have shown selectivity for MTHFD2 over MTHFD1.[\[6\]](#)[\[16\]](#)

The development of isozyme-selective inhibitors like DS18561882 represents a significant advancement in targeting cancer-specific metabolic pathways while minimizing off-target effects.[\[8\]](#)[\[17\]](#)

Experimental Protocols

The determination of the inhibitory activity and selectivity of MTHFD2 inhibitors typically involves the following experimental setup:

Enzyme Inhibition Assay (Dehydrogenase Activity)

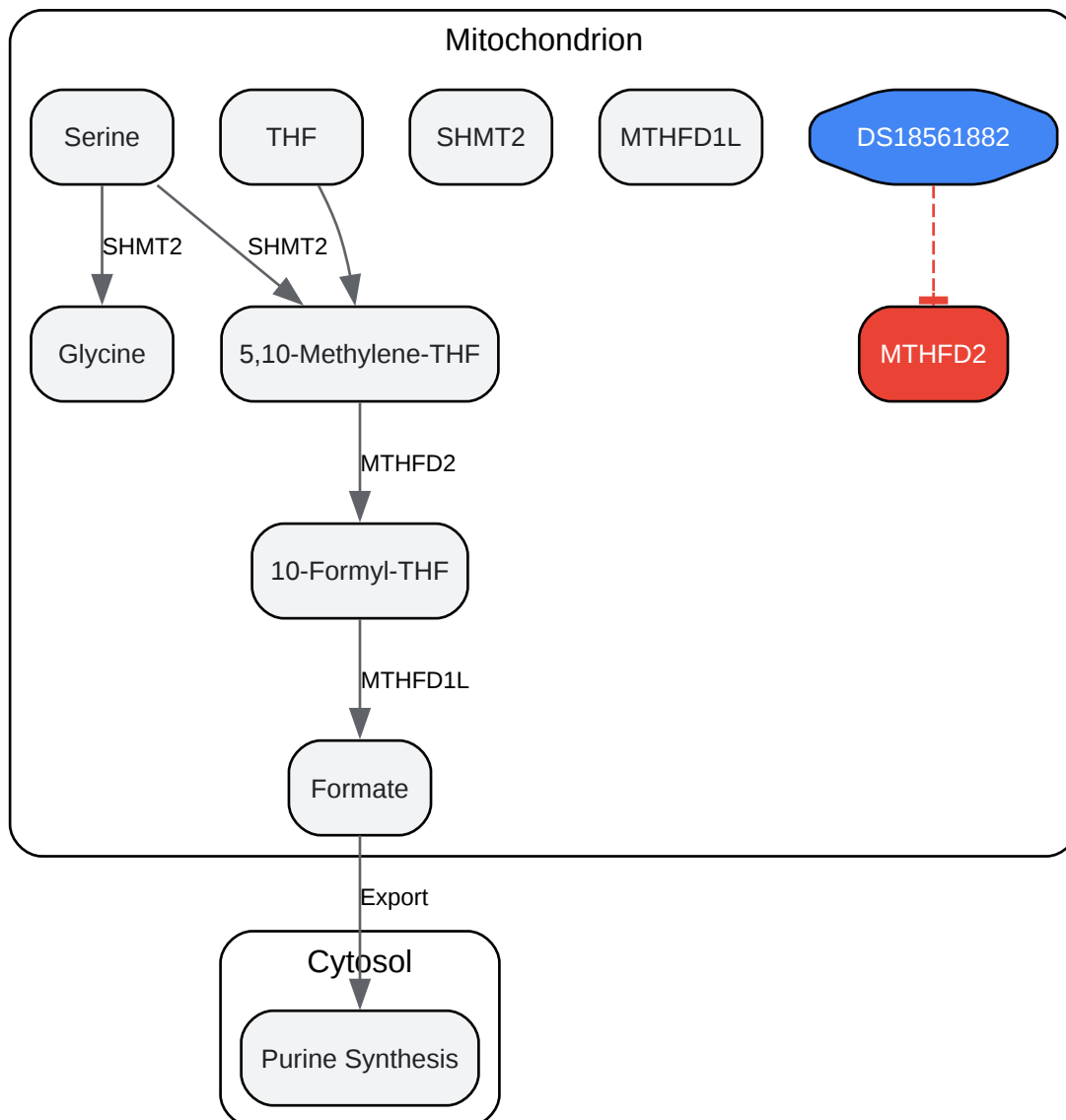
This assay measures the ability of a compound to inhibit the dehydrogenase activity of recombinant human MTHFD2 and MTHFD1.

- Enzyme and Substrate Preparation: Recombinant human MTHFD2 and MTHFD1 are purified. The substrate, 5,10-methylenetetrahydrofolate, is prepared fresh.
- Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) containing the respective enzyme, the cofactor NAD⁺, and the substrate.
- Inhibitor Addition: The test compound (e.g., DS18561882) is added to the reaction mixture at varying concentrations. A control reaction without the inhibitor is also run.
- Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The conversion of NAD⁺ to NADH is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.
- IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

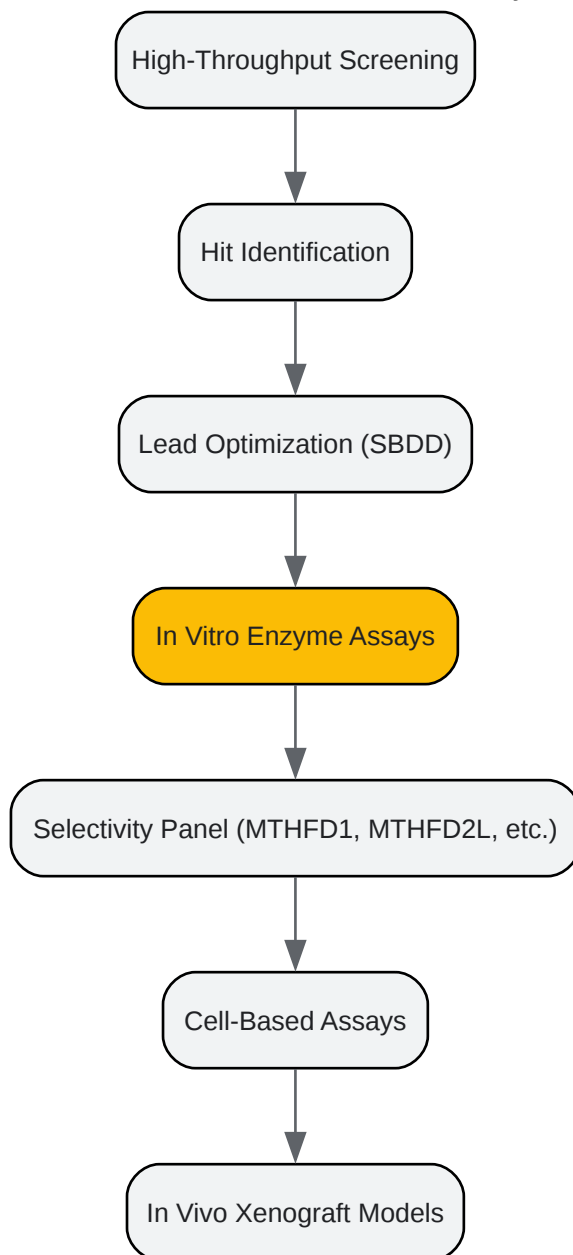
The following diagrams illustrate the mitochondrial one-carbon metabolism pathway and a general workflow for identifying selective MTHFD2 inhibitors.

Mitochondrial One-Carbon Metabolism

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Caption: Mitochondrial 1C metabolism pathway highlighting MTHFD2.

Workflow for MTHFD2 Inhibitor Selectivity Profiling



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